molecular formula C14H15IO3 B1346290 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-70-0

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1346290
CAS No.: 733740-70-0
M. Wt: 358.17 g/mol
InChI Key: AVVNAOHVFDKTII-VHSXEESVSA-N
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Description

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H15IO3 This compound features a cyclopentane ring substituted with a carboxylic acid group and a 2-oxoethyl group attached to an iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone and 2-iodobenzaldehyde.

    Formation of Intermediate: A key intermediate, 2-(2-iodophenyl)-2-oxoethyl cyclopentanone, is formed through a condensation reaction between cyclopentanone and 2-iodobenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization and Carboxylation: The intermediate undergoes cyclization and subsequent carboxylation to form the final product. This step often requires the use of strong acids or bases and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the above laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring and the 2-oxoethyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl moiety allows for various substitution reactions, where the iodine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: The products vary widely based on the substituent introduced, ranging from azides to nitriles.

Scientific Research Applications

Chemistry

In chemistry, trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile compound for modifying and optimizing pharmacological properties.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for incorporation into complex industrial processes.

Mechanism of Action

The mechanism by which trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to specific molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Uniqueness

Compared to its analogs, trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the iodine atom, which significantly influences its reactivity and interactions. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different chemical behaviors and biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVNAOHVFDKTII-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154900
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-70-0
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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